Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate
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Overview
Description
Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the hydrazine moiety, along with a methyl and phenyl group attached to the same nitrogen atom
Preparation Methods
The synthesis of Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of 2-methyl-2-phenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can undergo metabolic transformations to release active hydrazine derivatives that exert their effects by inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Trimethylsilyl 2-methyl-2-phenylhydrazine-1-carboxylate can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the trimethylsilyl group, making it less stable and less lipophilic.
Methylhydrazine: This compound has a simpler structure with only a methyl group attached to the hydrazine moiety, resulting in different reactivity and applications.
Trimethylsilyl hydrazine: Similar to this compound, but without the phenyl group, leading to differences in chemical behavior and biological activity.
Properties
CAS No. |
62305-42-4 |
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Molecular Formula |
C11H18N2O2Si |
Molecular Weight |
238.36 g/mol |
IUPAC Name |
trimethylsilyl N-(N-methylanilino)carbamate |
InChI |
InChI=1S/C11H18N2O2Si/c1-13(10-8-6-5-7-9-10)12-11(14)15-16(2,3)4/h5-9H,1-4H3,(H,12,14) |
InChI Key |
HRQAAJGEECFSPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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